molecular formula C39H38N2O6 B13652560 (3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(3,5-dimethoxyphenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)

(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(3,5-dimethoxyphenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)

Cat. No.: B13652560
M. Wt: 630.7 g/mol
InChI Key: IHRDTHMEALJCAV-NWJWHWDBSA-N
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Description

The compound (3aS,3a’S,8aR,8a’R)-2,2’-(1,3-Bis(3,5-dimethoxyphenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) is a complex organic molecule characterized by its unique structural features. This compound belongs to the class of oxazole derivatives, which are known for their diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,3a’S,8aR,8a’R)-2,2’-(1,3-Bis(3,5-dimethoxyphenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) typically involves multi-step organic reactions. The starting materials often include 3,5-dimethoxybenzaldehyde and indanone derivatives . The key steps in the synthesis may involve:

    Aldol Condensation: This step involves the reaction of with to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the oxazole ring.

    Hydrogenation: The final step involves hydrogenation to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(3aS,3a’S,8aR,8a’R)-2,2’-(1,3-Bis(3,5-dimethoxyphenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole): can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like or .

    Reduction: Reduction reactions can be carried out using or .

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Electrophilic reagents like in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .

Scientific Research Applications

(3aS,3a’S,8aR,8a’R)-2,2’-(1,3-Bis(3,5-dimethoxyphenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole): has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3aS,3a’S,8aR,8a’R)-2,2’-(1,3-Bis(3,5-dimethoxyphenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (3aS,3a’S,8aR,8a’R)-2,2’-(1,3-Bis(3,5-dimethoxyphenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole): can be compared with other oxazole derivatives, such as and compounds.

Uniqueness

The uniqueness of (3aS,3a’S,8aR,8a’R)-2,2’-(1,3-Bis(3,5-dimethoxyphenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) lies in its specific structural features, which confer unique chemical and biological properties

Biological Activity

The compound (3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Bis(3,5-dimethoxyphenyl)propane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) is a complex organic molecule with potential biological activity. This article explores its biological properties based on existing literature and research findings.

Chemical Structure and Properties

  • Molecular Formula : C43_{43}H46_{46}N2_2O2_2
  • Molecular Weight : 622.84 g/mol
  • CAS Number : 1435467-28-9

The compound features a unique structure characterized by two indeno[1,2-d]oxazole units linked through a bis(3,5-dimethoxyphenyl)propane moiety. This structural configuration may influence its interaction with biological systems.

Biological Activity Overview

Research into the biological activity of this compound has indicated various potential effects:

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this one. For instance:

  • Mechanism of Action : Compounds with oxazole moieties have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Case Study : A study demonstrated that derivatives of indeno[1,2-d]oxazole exhibited significant cytotoxic effects against breast cancer cells (MCF-7), suggesting that the target compound may also possess similar properties.

Antioxidant Properties

Antioxidant activity is another area where this compound may show promise:

  • Research Findings : Compounds with similar structural features have been reported to scavenge free radicals effectively. This activity is crucial in preventing oxidative stress-related diseases.
  • Experimental Evidence : In vitro assays indicated that derivatives showed a dose-dependent increase in antioxidant capacity.

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored:

  • Mechanism : The ability to cross the blood-brain barrier could allow for protective effects against neurodegenerative diseases.
  • Findings : In animal models of neurodegeneration, compounds similar to this one have shown to reduce markers of neuronal damage.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduced apoptosis in MCF-7 cells
AntioxidantScavenged free radicals; increased antioxidant capacity
NeuroprotectiveReduced neuronal damage in animal models

Properties

Molecular Formula

C39H38N2O6

Molecular Weight

630.7 g/mol

IUPAC Name

(3aR,8bS)-2-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]-1,3-bis(3,5-dimethoxyphenyl)propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

InChI

InChI=1S/C39H38N2O6/c1-42-27-13-23(14-28(19-27)43-2)21-39(22-24-15-29(44-3)20-30(16-24)45-4,37-40-35-31-11-7-5-9-25(31)17-33(35)46-37)38-41-36-32-12-8-6-10-26(32)18-34(36)47-38/h5-16,19-20,33-36H,17-18,21-22H2,1-4H3/t33-,34-,35+,36+/m1/s1

InChI Key

IHRDTHMEALJCAV-NWJWHWDBSA-N

Isomeric SMILES

COC1=CC(=CC(=C1)CC(CC2=CC(=CC(=C2)OC)OC)(C3=N[C@@H]4[C@H](O3)CC5=CC=CC=C45)C6=N[C@@H]7[C@H](O6)CC8=CC=CC=C78)OC

Canonical SMILES

COC1=CC(=CC(=C1)CC(CC2=CC(=CC(=C2)OC)OC)(C3=NC4C(O3)CC5=CC=CC=C45)C6=NC7C(O6)CC8=CC=CC=C78)OC

Origin of Product

United States

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